molecular formula C18H17N3O B3893496 N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide

N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide

Cat. No.: B3893496
M. Wt: 291.3 g/mol
InChI Key: JPJJMEWYZKVEPC-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is part of the pyrazole family, which is known for its diverse functionality and stereochemical complexity. Pyrazole derivatives have historically been invaluable as therapeutic agents due to their wide range of physiological and pharmacological activities .

Preparation Methods

The synthesis of N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide typically involves the interaction of substituted cyanic 1,3-diphenyl-1H-pyrazole-4-carboxylic thioanhydride with substituted anilines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:

    Celecoxib: An anti-inflammatory drug with a similar pyrazole core.

    Rimonabant: An anti-obesity drug that also contains a pyrazole ring.

    Fezolamide: An antidepressant agent with a pyrazole structure.

    Betazole: A histamine H2 receptor agonist with a pyrazole core. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from those of other pyrazole derivatives.

Properties

IUPAC Name

N,N-dimethyl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-20(2)18(22)16-13-21(15-11-7-4-8-12-15)19-17(16)14-9-5-3-6-10-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJJMEWYZKVEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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